![molecular formula C9H8N2O2 B3098906 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1346608-64-7](/img/structure/B3098906.png)

1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Vue d'ensemble

Description

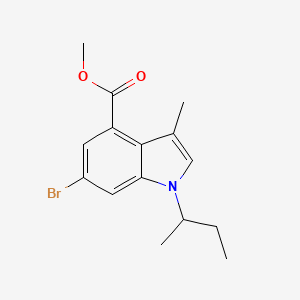

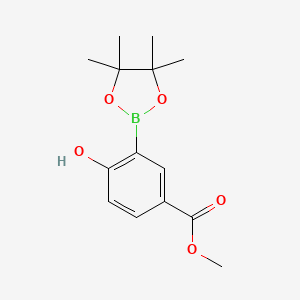

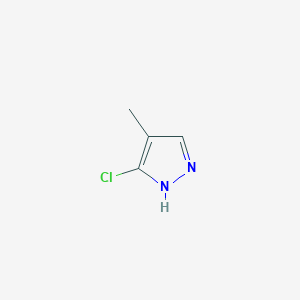

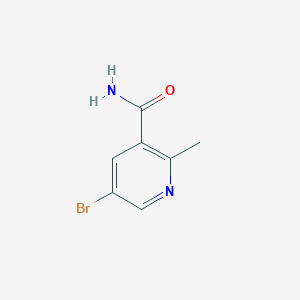

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a methyl group attached to one nitrogen atom and a carboxylic acid group attached to the 3-position of the pyridine ring . The InChI code for this compound is 1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources retrieved. It is known to be a solid at room temperature . Its molecular weight is 176.17 .Applications De Recherche Scientifique

Kinase Inhibitors

Heterocyclic compounds like pyrazolo[3,4-b]pyridine, closely related to pyrrolo[3,2-b]pyridine structures, are significant in the design of kinase inhibitors. These compounds can bind to the hinge region of kinases in multiple modes, making them versatile scaffolds for developing inhibitors targeting a broad range of kinase activities. This adaptability underscores the potential of pyrrolopyridine derivatives in therapeutic applications, particularly in cancer treatment and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Chemical Synthesis and Drug Development

Functional chemical groups, including those found in pyrrolopyridine derivatives, are essential in synthesizing novel central nervous system (CNS) acting drugs. These heterocycles, due to their diverse functionalities, can serve as lead molecules for developing compounds with potential CNS activity. This highlights the importance of such structures in medicinal chemistry for discovering new therapeutic agents (Saganuwan, 2017).

Biomass-derived Chemical Production

Research into biomass-derived chemicals has identified levulinic acid as a critical building block, derived entirely from biomass. Levulinic acid's derivatives, including those potentially derivable from pyrrolopyridine-based structures, are crucial in synthesizing value-added chemicals and drugs. This use of renewable resources for chemical synthesis reflects the growing importance of green chemistry and the role of heterocyclic compounds in sustainable practices (Zhang et al., 2021).

Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of various products, including those related to pyrrolopyridine structures. These studies contribute to the broader knowledge of chemical processes relevant to energy production, material science, and environmental chemistry (Ponder & Richards, 1994).

Mécanisme D'action

Target of Action

The primary targets of 1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the receptor’s activity, thereby modulating the downstream signaling pathways .

Biochemical Pathways

Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .

Pharmacokinetics

Its molecular weight (17617) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . .

Orientations Futures

The future directions for research on 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More studies are needed to understand their synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWDXELTICDUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)